3-Acetylpyridine oxime

Descripción

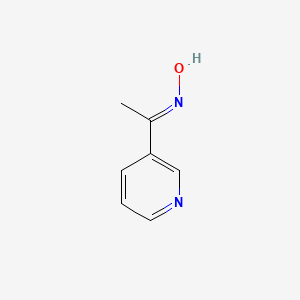

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRXORUOQNNOKN-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5973-83-1 | |

| Record name | Ketone, methyl 3-pyridyl, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylpyridine oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-pyridinyl)-, oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Acetylpyridine Oxime

Classical and Contemporary Synthetic Routes for 3-Acetylpyridine (B27631) Oxime

The most established and direct method for synthesizing 3-Acetylpyridine oxime is the condensation reaction between 3-acetylpyridine and hydroxylamine (B1172632). This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the acetyl group, followed by the elimination of a water molecule to form the characteristic C=N double bond of the oxime.

The synthesis of this compound from 3-acetylpyridine and hydroxylamine hydrochloride has been performed under various conditions, with adjustments in base, solvent, and temperature influencing reaction efficiency and product purity.

A common procedure involves reacting 3-acetylpyridine with hydroxylamine hydrochloride in an ethanol (B145695) solvent. orgsyn.org A base, such as sodium carbonate, is typically added to neutralize the hydrochloride salt and liberate the free hydroxylamine needed for the reaction. orgsyn.orgnih.gov The reaction mixture is heated to facilitate the condensation. For instance, heating to 55-60°C for approximately 2.5 hours has been shown to drive the reaction to completion. orgsyn.orgnih.gov

Alternative conditions employ a mixed solvent system, such as an ethanol-water (4:1 v/v) mixture, with sodium hydroxide (B78521) as the base. In this variation, the reactants are heated under reflux for several hours to yield the oxime. isaac-scientific.com The product is often precipitated from the reaction mixture and can be further purified by recrystallization from water. isaac-scientific.com While procedures for related isomers like 4-acetylpyridine (B144475) oxime sometimes use lower temperatures (0–5°C) with aqueous sodium hydroxide to control reactivity, the synthesis of the 3-isomer generally benefits from heating. orgsyn.orgorgsyn.org The choice of base and solvent system is crucial for optimizing the yield and managing the reaction's homogeneity. prepchem.com

Below is a table summarizing typical reaction conditions for the synthesis of acetylpyridine oximes.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 3-Acetylpyridine | Hydroxylamine HCl, Sodium Carbonate | Ethanol, Water | 60°C | 2.5 h | >95% (crude) | orgsyn.orgnih.gov |

| 3-Acetylpyridine | Hydroxylamine HCl, Sodium Hydroxide | Ethanol/Water (4:1) | Reflux (heated to 50°C initially) | 4 h | Not specified | isaac-scientific.com |

| 4-Acetylpyridine | Hydroxylamine HCl, Sodium Hydroxide | Water | 0-5°C | 2 h | 81-88% (isomer mix) | orgsyn.orgorgsyn.org |

| 2-Methyl-4-acetylpyridine | Hydroxylamine HCl, Sodium Hydroxide | Water, Methanol (B129727) | Steam Bath | >5 min | 90% | prepchem.com |

The oxime functional group can exist as two geometric isomers, (E) and (Z), based on the orientation of the hydroxyl group relative to the substituent on the carbon atom of the C=N double bond. In the case of this compound, the (E) isomer has the hydroxyl group anti to the pyridine (B92270) ring, while the (Z) isomer has it syn to the pyridine ring. The formation and ratio of these isomers are significantly influenced by the reaction conditions, particularly temperature.

Research has demonstrated that conducting the synthesis at elevated temperatures favors the formation of the (E) isomer. When the reaction between 3-acetylpyridine and hydroxylamine hydrochloride is carried out at 60°C, a 97:3 ratio of (E) to (Z) isomers is generated. orgsyn.orgnih.gov In contrast, performing the reaction at ambient temperature results in a less selective mixture, with an E/Z ratio of 88:12. orgsyn.orgnih.gov

For analogous compounds like 4-acetylpyridine oxime, initial synthesis can produce a mixture of isomers (e.g., a 5:1 E/Z ratio), which necessitates purification steps to isolate the desired single isomer. orgsyn.orgorgsyn.org Pure (E)-oxime is often obtained through recrystallization, as the isomers can have different solubilities. orgsyn.orgorgsyn.org The control of isomerism is critical, as the properties and subsequent reactivity of the (E) and (Z) isomers can differ, potentially impacting their utility in further synthetic transformations. orgsyn.org

The table below illustrates the effect of temperature on isomer distribution.

| Reaction Temperature | E/Z Isomer Ratio | Reference |

| 60°C | 97:3 | orgsyn.orgnih.gov |

| Ambient Temperature | 88:12 | orgsyn.orgnih.gov |

Beyond classical condensation reactions, contemporary research explores alternative methods for oxime synthesis, including electrochemical strategies. These approaches offer potential advantages in terms of sustainability and reaction control. A novel strategy for the one-step electrosynthesis of oximes involves the reaction of carbonyl compounds with nitrates in an acidic electrolyte. rsc.org This method utilizes a catalyst, such as a multilayered zinc nanosheet catalyst (M-ZnNSs), for the electrocatalytic nitrate (B79036) reduction reaction (NO3RR) coupled with the carbonyl compound. rsc.org This process generates the necessary nitrogen source in situ to react with the ketone, forming the oxime. This green chemistry approach demonstrates high versatility and efficiency for converting various aldehydes and ketones into their corresponding oximes with yields often exceeding 90%. rsc.org While not yet specifically detailed for 3-acetylpyridine, this general methodology presents a promising alternative route for its synthesis.

Electrochemical methods have also been applied to the modification of the parent ketone, 3-acetylpyridine, although not for the direct synthesis of the oxime. For example, the asymmetric electrochemical reduction of 4-acetylpyridine has been achieved using modified graphite (B72142) cathodes to produce the corresponding chiral alcohol, demonstrating the applicability of electrochemistry in modifying pyridine-based compounds. nih.govbeilstein-journals.org

Synthesis from 3-Acetylpyridine and Hydroxylamine Hydrochloride

Derivatization Strategies of this compound

The oxime group of this compound is a versatile functional handle that can be readily derivatized to access a range of other compounds. These transformations leverage the reactivity of the hydroxyl group and the C=N bond.

A primary derivatization strategy for this compound is the formation of O-acyl oximes through the acylation of the oxime's hydroxyl group. rsc.org These derivatives, such as O-acetyl or O-tosyl oximes, are valuable building blocks in organic synthesis, often serving as precursors to nitrogen-containing heterocycles. rsc.orgacs.org

The synthesis of O-acyl derivatives is typically achieved by reacting the parent oxime with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base. ijprajournal.com For example, O-acetyl oximes can be prepared using acetic anhydride. rsc.org A patented method describes the use of 3-acetylpyridine tosyl oxime, an O-sulfonylated derivative, as a key precursor for preparing other complex nitrogen-containing molecules. vulcanchem.com

O-acyl oximes are notable for their role as internal oxidants in transition metal-catalyzed reactions, enabling C-H activation and other transformations without the need for external oxidizing agents. rsc.org While the O-acetyl oxime derived from 3-acetylpyridine has been used in studies of iron-catalyzed annulation reactions, it showed no reactivity under the specific conditions tested for that particular transformation. acs.org This highlights that the reactivity of these derivatives is highly dependent on the specific reaction system.

Formation of O-Acyl Oximes

Reactivity in Annulation Reactions

Annulation reactions are fundamental in organic synthesis for the construction of cyclic molecules. The reactivity of oxime derivatives in these processes, particularly in cycloadditions, has been an area of significant investigation. O-acyl oximes can serve as precursors to key intermediates for these transformations.

However, the reactivity of O-acylated this compound in such reactions appears to be substrate and catalyst dependent. In a study on iron-catalyzed [3+2] annulation of O-acyl oximes with 2-hydroxy-1-naphthoates for the synthesis of benzo[g]indoles, the O-acetyl oxime derived from 3-acetylpyridine was found to be unreactive under the optimized reaction conditions. acs.org This contrasts with various O-acetyl aryl ketoximes bearing other phenyl ring substituents, which provided the desired products in moderate yields. acs.org The lack of reactivity was also observed for other heteroaryl derivatives like those from 2-furyl or 2-thienyl ethyl ketone, suggesting that the electronic properties of the heteroaromatic ring significantly influence the catalytic cycle. acs.org It is proposed that the coordination of the pyridine nitrogen to the iron(III) catalyst might lead to catalytic deactivation, an effect that was also observed when external nitrogen bases like triethylamine (B128534) or pyridine were added to the reaction, completely inhibiting it. acs.org

In other contexts, such as the copper-catalyzed [3+3] annulation of ketones with oxime acetates to form pyridines, the process involves the in situ generation of enones and imines, which then undergo a cascade annulation. nih.gov While this compound itself was not reported as a substrate in this specific study, the versatility of oxime acetates as C-C-N building blocks is well-established. nih.gov

Radical Intermediates in O-Acyl Oxime Transformations

O-acyl oximes are versatile precursors for generating nitrogen-centered radicals, particularly iminyl radicals, under various conditions, including thermal, photochemical, or transition-metal-catalyzed reactions. acs.orgmdpi.com The N-O bond of the O-acyl oxime is relatively weak and can undergo homolytic cleavage to produce an iminyl radical and a carboxyl radical. mdpi.com

The generation of these radicals opens up diverse reaction pathways. acs.org The iron-catalyzed dual activation of substrates can generate an iminyl radical from an O-acyl oxime. acs.org These iminyl radicals are key intermediates that can participate in several subsequent transformations, including:

Addition to π-systems : 5-exo or 6-exo cyclization onto alkenes or alkynes. researchgate.net

Hydrogen Atom Transfer (HAT) : 1,5-HAT followed by trapping of the resulting carbon-centered radical. acs.org

β-Scission : Cleavage of a bond beta to the radical, which can lead to the formation of nitriles and acyl radicals. mdpi.com

Coupling Reactions : Combination with another radical species. acs.org

Specifically, in transformations involving O-acyl oximes, visible-light photoredox catalysis can induce a single electron transfer (SET) process, cleaving the O-acyl oxime into an acyl radical and a nitrile. mdpi.com This acyl radical can then be used in various C-C bond-forming reactions. mdpi.com While these are general pathways for O-acyl oximes, specific studies detailing the radical transformations of 3-acetylpyridine O-acyl oxime are limited, apart from its noted unreactivity in the iron-catalyzed annulation mentioned previously. acs.org

Formation of Oxime Ethers

Oxime ethers are important derivatives of oximes with applications in organic synthesis and medicinal chemistry. The synthesis of oxime ethers from this compound can be achieved through nucleophilic substitution at the oxime oxygen.

A high-yielding procedure involves the deprotonation of the oxime with a strong base followed by reaction with an alkylating agent. For instance, (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime can be prepared from (E)-3-acetylpyridine oxime in high yield (>95%). nih.gov This method involves treating the starting oxime with sodium hydride (NaH) in anhydrous dimethylformamide (DMF) to form the corresponding sodium salt, which is then reacted with benzyl (B1604629) bromide. nih.gov

An alternative, one-step approach involves the direct reaction of 3-acetylpyridine with an O-substituted hydroxylamine, such as O-benzylhydroxylamine. nih.gov However, this method can lead to a mixture of (E) and (Z) isomers, which may be difficult to separate. nih.gov For the reaction with 3-acetylpyridine, a 4:1 ratio of E/Z isomers was reported, which were not readily separable by chromatography. nih.gov Therefore, the two-step procedure starting from the purified (E)-oxime is preferred for obtaining the pure (E)-oxime ether. nih.gov

Table 1: Synthesis of (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime Data sourced from Organic Syntheses. nih.gov

| Reagent 1 | Reagent 2 | Base | Solvent | Temperature | Product | Yield |

| (E)-3-Acetylpyridine oxime | Benzyl bromide | NaH | DMF | -10 °C | (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime | >95% |

Polymerization and Copolymerization of this compound

Synthesis of Terpolymers Bearing this compound Moieties

Research into the synthesis of terpolymers (polymers consisting of three distinct monomers) containing acetylpyridine oxime moieties has been conducted, primarily focusing on the 4-acetylpyridine oxime isomer due to its potential applications. tandfonline.comresearchgate.net These studies provide a strong model for the potential polymerization of this compound.

Terpolymer resins have been synthesized by the condensation polymerization of (E)-4-acetylpyridine oxime, formaldehyde (B43269), and a comonomer such as 4-hydroxyacetophenone or 4-hydroxybenzaldehyde (B117250). tandfonline.com The synthesis is typically carried out in the presence of an acid catalyst, such as hydrochloric acid. tandfonline.comtandfonline.com The resulting terpolymers are often colored, resinous solids. tandfonline.com The incorporation of the acetylpyridine oxime moiety is confirmed through spectroscopic methods like FT-IR and ¹H NMR. tandfonline.com

While specific literature on the synthesis of terpolymers from this compound is scarce, its structural similarity to the 4-isomer suggests it could undergo similar condensation polymerization reactions. Separately, this compound has been noted for its potential use as a crosslinking agent in epoxy resins, where its oxime group can react with anhydrides to form thermally stable networks. vulcanchem.com

Condensation Polymerization Techniques

The primary method used for creating terpolymers from acetylpyridine oxime monomers is condensation polymerization. tandfonline.comtandfonline.com This technique involves the reaction between functional groups of the monomers, where a small molecule, typically water, is eliminated in the process.

The general procedure for synthesizing a terpolymer resin from the analogous (E)-4-acetylpyridine oxime is as follows:

A mixture of (E)-4-acetylpyridine oxime, a comonomer (e.g., 4-hydroxyacetophenone), and a condensing reagent (formaldehyde) is prepared in a specific molar ratio (e.g., 1:1:5). tandfonline.com

An acid catalyst, such as 6 M HCl, is added to the reaction mixture. tandfonline.com

The mixture is heated under reflux (typically at 100–120 °C) for several hours to facilitate the polymerization. tandfonline.com

The resulting solid polymer is isolated, washed with water and solvents like methanol to remove unreacted monomers and the catalyst, and then dried. tandfonline.com

The structure of the resulting terpolymer features the monomer units linked by methylene (B1212753) bridges (–CH₂–) derived from the formaldehyde. tandfonline.com The properties of the final polymer, such as molecular weight and thermal stability, can be tuned by adjusting the monomer ratios and reaction conditions. acs.org

Table 2: Summary of Synthesized Terpolymers Based on the Analogous 4-Acetylpyridine Oxime Data sourced from relevant polymer chemistry studies. tandfonline.comderpharmachemica.com

| Monomer 1 | Comonomer | Condensing Agent | Catalyst | Polymer Name |

| (E)-4-Acetylpyridine oxime | 4-Hydroxyacetophenone | Formaldehyde | 6 M HCl | APOHAF |

| (E)-4-Acetylpyridine oxime | 4-Hydroxybenzaldehyde | Formaldehyde | 6 M HCl | APOHBF |

| (E)-4-Acetylpyridine oxime | p-Methylacetophenone | Formaldehyde | Acid | APOMAF |

Structural Elucidation of Polymeric Derivatives of this compound

The structural characterization of polymeric materials derived from this compound is crucial for understanding their chemical architecture, which in turn dictates their physical, chemical, and functional properties. While the monomer itself, this compound, is a known compound used as a building block (ligand) for creating larger supramolecular structures and coordination polymers, detailed and specific research on the structural elucidation of its resulting polymeric derivatives is limited in publicly accessible literature. arkat-usa.org

The primary analytical techniques employed for the structural elucidation of such polymers would include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Diffraction (XRD), particularly for crystalline coordination polymers.

Spectroscopic and Crystallographic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is a fundamental first step to confirm the formation of a polymer. In the context of a condensation polymer involving this compound, key spectral changes would be observed. For instance, in the polymerization of a related isomer, 4-acetylpyridine oxime, with formaldehyde and other co-monomers, researchers have identified characteristic spectral shifts. tandfonline.com A broad absorption band for the oxime -OH group is typically seen in the monomer's spectrum around 3375–3425 cm⁻¹. tandfonline.com The formation of the polymer is confirmed by the appearance of new peaks, such as those for methylene (-CH₂) bridges (around 1372-1439 cm⁻¹), and the retention or modification of bands corresponding to the pyridine ring and the C=N oxime group (around 1439–1516 cm⁻¹). tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of atoms within the polymer structure. For a polymer of this compound, the NMR spectrum would be expected to show the disappearance or significant shift of the monomer's oxime hydroxyl proton (which can be broad and variable in position) and the appearance of new signals corresponding to the linkages formed during polymerization. For example, in terpolymers of the 4-acetylpyridine oxime isomer, new signals appearing at 3.9–4.1 ppm are assigned to the –CH₂– bridges connecting the aromatic units, confirming the polymer structure. tandfonline.com The complex aromatic region would also show shifts indicative of the new electronic environment following polymerization.

Below are representative tables detailing the type of data that would be generated from such analyses, based on studies of related compounds.

Table 1: Representative FTIR Spectral Data for Polymer Characterization This table is illustrative, based on data for related acetylpyridine oxime polymers. tandfonline.com

| Functional Group | Monomer (Expected Wavenumber, cm⁻¹) | Polymer (Expected Wavenumber, cm⁻¹) | Indication |

|---|---|---|---|

| Oxime O-H Stretch | ~3400 (Broad) | Diminished or Absent | Involvement of OH in bonding/polymerization |

| Pyridine Ring C=N, C=C | ~1580, ~1470 | Shifted (e.g., ~1590, ~1480) | Coordination of pyridine N to metal or change in electronic environment |

| Oxime C=N Stretch | ~1650 | Shifted (e.g., ~1640) | Coordination of oxime N/O to metal center |

| Oxime N-O Stretch | ~940 | Shifted (e.g., ~955) | Confirmation of oxime group integrity and coordination |

Table 2: Representative ¹H NMR Chemical Shift Data for Polymer Characterization This table is illustrative, based on data for related acetylpyridine oxime polymers. tandfonline.com

| Proton Type | Monomer (Expected δ, ppm) | Polymer (Expected δ, ppm) | Indication |

|---|---|---|---|

| Oxime -OH | ~11.7 (Broad) | Absent or significantly shifted | Participation in polymerization |

| Pyridine Ring Protons | 7.5 - 8.6 | Shifted and broadened (7.6 - 8.8) | Altered electronic environment due to polymerization/coordination |

| Acetyl -CH₃ Protons | ~2.2 | Shifted (e.g., ~2.4) | Change in local chemical environment |

Table 3: Representative X-ray Crystallographic Parameters for a Coordination Polymer This table is hypothetical, illustrating typical parameters for a metal-organic framework.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | The symmetry elements within the unit cell |

| a (Å) | 10.54 | Unit cell dimension |

| b (Å) | 16.21 | Unit cell dimension |

| c (Å) | 9.88 | Unit cell dimension |

| β (°) | 98.5 | Angle of the unit cell |

| M-N(pyridine) bond (Å) | 2.15 | Distance between metal center and pyridine nitrogen |

| M-N(oxime) bond (Å) | 2.08 | Distance between metal center and oxime nitrogen |

Coordination Chemistry and Metal Complexation of 3 Acetylpyridine Oxime

3-Acetylpyridine (B27631) Oxime as a Ligand in Metal Coordination

3-Acetylpyridine oxime and its isomers serve as effective ligands, participating in the formation of numerous metal complexes. capes.gov.brufms.br The lone electron pairs on the pyridine (B92270) nitrogen and the oxime's nitrogen and oxygen atoms allow for various coordination modes, influencing the resulting complex's structure and properties. vulcanchem.com

This compound can coordinate to metal centers through several pathways. The most common binding occurs after the deprotonation of the oxime's hydroxyl group, with the negatively charged oximate oxygen forming a bond with the metal ion. tandfonline.comresearchgate.net

In some complexes, such as with certain organogermanium(IV) derivatives, the ligand acts in a monodentate fashion, coordinating solely through the oximate oxygen. tandfonline.com In these cases, spectroscopic and computational studies have confirmed that the nitrogen atom of the pyridine ring is not involved in the coordinate bond formation with the central metal atom. tandfonline.com

However, in other contexts, pyridine oximes are known to act as N,O-bidentate ligands. mdpi.comresearchgate.net This chelation involves both the pyridine nitrogen and the oximate oxygen, forming a stable five-membered ring with the metal center. This bidentate coordination is particularly relevant in processes like electrodeposition, where the ligand's ability to form stable chelates with metal ions is crucial for controlling the reaction kinetics. mdpi.comresearchgate.net

A notable class of organometallic complexes involves the formation of organogermanyl(IV) oximates. These compounds are synthesized by reacting organogermanium(IV) chlorides, such as triorganogermanyl(IV) chlorides (R₃GeCl) or diorganogermanyl(IV) dichlorides (R₂GeCl₂), with the sodium salt of a pyridine oxime. tandfonline.comtandfonline.com The reaction is typically carried out by first converting the oxime to its sodium salt using a base like sodium methoxide, followed by the addition of the organogermanium chloride in a 1:1 or 1:2 molar ratio, respectively. tandfonline.com These reactions generally produce the desired organogermanyl(IV) oximates with yields often exceeding 75%. tandfonline.com The resulting complexes are typically moisture-sensitive and soluble in common organic solvents like chloroform, benzene, and ethanol (B145695). tandfonline.com

Pyridine oximes, including isomers like 2-acetylpyridine (B122185) ketoxime, have demonstrated significant utility as complexing agents in electrochemical processes such as the electrodeposition of metal alloys. mdpi.comresearchgate.net In alkaline zinc-nickel alloy electroplating, these oximes serve as alternatives to conventional complexing agents. mdpi.com They function by forming stable complexes with the metal ions (Zn²⁺ and Ni²⁺) in the plating bath. mdpi.comresearchgate.net

This complexation modulates the co-deposition rate of the metals, which is critical for achieving the desired alloy composition and microstructure. mdpi.com Specifically, the N,O-bidentate chelation mechanism helps stabilize Ni²⁺ intermediates, promoting the formation of the desirable γ-phase (Ni₅Zn₂₁) intermetallic structure, which enhances corrosion resistance. mdpi.comresearchgate.net The use of pyridine oxime-based complexing agents has been shown to suppress side reactions and lead to coatings with enhanced charge transfer resistance and reduced corrosion current density. researchgate.net

Structural Characterization of Metal Complexes

The precise structures and bonding within metal complexes of this compound are elucidated using a combination of spectroscopic methods and computational modeling.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for characterizing these complexes. tandfonline.comtandfonline.com

IR Spectroscopy: Comparison of the IR spectra of the free ligand and its metal complexes provides clear evidence of coordination. A key indicator is the disappearance of the broad absorption band corresponding to the oxime's hydroxyl group (ν(O-H)), typically seen in the 3258–3014 cm⁻¹ region of the free ligand. tandfonline.com Its absence in the complex's spectrum confirms the deprotonation of the -NOH group and the formation of a metal-oxygen bond. tandfonline.comarabjchem.org Further evidence includes shifts in the stretching frequencies of the C=N and N-O bonds upon complexation. tandfonline.com The appearance of new bands at lower frequencies can be assigned to metal-ligand vibrations, such as ν(Ge-O) in the 860–820 cm⁻¹ range for organogermanium complexes. tandfonline.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy further corroborate the coordination mode. In ¹H NMR spectra, the signal for the acidic hydroxyl proton of the free ligand (which can appear around δ 11.0-11.8 ppm) is absent in the spectra of the complexes, confirming deprotonation and bonding through the oxygen atom. tandfonline.comufms.br In the ¹³C NMR spectra of certain organogermanyl(IV) oximates, only slight shifts are observed for the pyridine ring carbons, indicating that the pyridine nitrogen does not participate in coordination in these specific cases. tandfonline.com

The table below summarizes key spectroscopic changes observed upon the complexation of pyridine oximes with metals, based on findings from related studies.

| Spectroscopic Technique | Observation in Free Ligand | Observation in Metal Complex | Inference |

| IR Spectroscopy | Broad ν(O-H) band (e.g., 3258–3014 cm⁻¹) tandfonline.com | Disappearance of the ν(O-H) band tandfonline.comarabjchem.org | Deprotonation of the oxime group and M-O bond formation. |

| ν(C=N) band (e.g., ~1515 cm⁻¹) tandfonline.com | Shift to lower wavenumber tandfonline.com | Coordination affects the C=N bond environment. | |

| - | Appearance of new bands (e.g., ν(M-O) at 860–820 cm⁻¹) tandfonline.com | Direct evidence of metal-ligand bond formation. | |

| ¹H NMR Spectroscopy | Signal for hydroxyl proton (e.g., δ 11.37 ppm) tandfonline.com | Absence of the hydroxyl proton signal tandfonline.comufms.br | Confirms deprotonation and coordination via oxygen. |

| ¹³C NMR Spectroscopy | Signal for >C=NOH carbon (e.g., δ 148.20 ppm) tandfonline.com | Shift in the >C=NOH carbon signal. | Coordination alters the electronic environment of the oxime carbon. |

Note: Specific wavenumbers and chemical shifts are illustrative and taken from studies on related pyridine oxime complexes, primarily 2-acetylpyridine oxime. tandfonline.com

Density Functional Theory (DFT) and other molecular orbital calculations are powerful tools for predicting and understanding the geometry and electronic structure of this compound complexes. tandfonline.comnih.gov These theoretical studies help determine the most stable structures and clarify the nature of the metal-ligand bonding. tandfonline.comresearchgate.net

For instance, in the study of organogermanyl(IV) oximates of 2-acetylpyridine oxime, DFT calculations at the B3LYP/3-21G level were performed to compare the stability of different possible geometries. tandfonline.com The calculations revealed that tetrahedral structures, where the germanium atom is coordinated to the organic groups and the oximate oxygen, are energetically more favorable than potential pentacoordinated (trigonal bipyramidal) or hexacoordinated (octahedral) structures that would involve the pyridine nitrogen. tandfonline.com This computational result strongly supports the experimental spectroscopic data suggesting that the pyridine nitrogen is not involved in coordination in these specific complexes. tandfonline.com

| Computational Method | System Studied | Key Finding | Reference |

| DFT (B3LYP/3-21G) | Organogermanyl(IV) oximates of 2-acetylpyridine oxime | Tetrahedral geometries are more stable than trigonal bipyramidal or octahedral geometries. | tandfonline.com |

| DFT | General Schiff base metal complexes | Used to calculate bond lengths, bond angles, and quantum chemical parameters to propose structures. | nih.gov |

| DFT | Palladium(II) oxime complex | Geometry optimizations showed a square-planar 'N3Cl' coordination environment around the Pd(II) center. | researchgate.net |

Applications of this compound Metal Complexes in Catalysis

The metal complexes of this compound have been explored for their potential in catalysis, leveraging the unique electronic and structural properties conferred by the pyridine ring and the oxime group. The ability of the oxime's nitrogen atom to form stable chelate complexes with various transition metals, such as copper(II) and iron(III), is a key feature that underpins their catalytic investigation. vulcanchem.com While the broader family of pyridine oximes has seen significant attention for applications in areas like hydrolysis and oxidation, specific examples involving the this compound ligand are more specialized. researchgate.netnih.govmdpi.com

Research has demonstrated that metal complexes involving pyridine oxime derivatives can serve as effective catalysts. researchgate.net However, the reactivity can be highly dependent on the specific reaction conditions and the nature of the substrate. For instance, in an iron-catalyzed [3+2] annulation reaction designed for the synthesis of benzo[g]indoles, the O-acetyl oxime derivative of 3-acetylpyridine was found to be unreactive with the naphthoate substrate, highlighting the specificity of catalytic systems. acs.org

The primary area where this compound has been directly implicated in catalysis is in the metal-ion-promoted hydrolysis of esters. These systems serve as models for metalloenzymes and demonstrate how metal coordination can dramatically enhance reaction rates. researchgate.net

Catalytic Activity of Pyridine Oxime Metal Complexes

The catalytic efficacy of pyridine oxime metal complexes is often linked to the significant increase in the acidity of the oxime's hydroxyl group upon coordination to a metal ion. researchgate.net This enhanced acidity facilitates the formation of the oximato nucleophile, which is crucial for catalysis. Complexes with various metal ions, including Cu(II), Zn(II), Ni(II), Pb(II), and Mn(II), have demonstrated notable rate enhancements in the cleavage of esters like p-nitrophenyl acetate. researchgate.net

In a specific study focusing on the hydrolysis of pyridinecarboxylate esters of acetylpyridine ketoximes, complexes of Cu(II) and Zn(II) with esters derived from this compound were investigated. The study revealed significant catalytic activity, providing insights into how these complexes function. The catalytic efficiency is comparable to related systems, such as those involving 2-acetylpyridine ketoxime, indicating that the position of the nitrogen atom in the pyridine ring influences the electronic properties but does not preclude catalytic activity. researchgate.net

The table below summarizes the findings related to the metal-ion-catalyzed hydrolysis of esters involving pyridine oxime derivatives, providing context for the activity of this compound systems.

| Catalyst System | Substrate | Observation | Reference |

|---|---|---|---|

| Cu(II) and Zn(II) Complexes | 3-Acetylpyridine ketoxime esters of picolinic acid or nicotinic acid | Catalyze the hydrolysis of the esters. The metal ion can bind at either the oxime moiety or the ester carbonyl oxygen. | researchgate.net |

| Pb(II), Mn(II), Cd(II) Complexes | p-Nitrophenyl acetate | Rate constants for cleavage increase by 10³–10⁴ times with 2,6-diacetylpyridine (B75352) dioxime. | researchgate.net |

| Ni(II), Hg(II), Pr(III), Zn(II) Complexes | p-Nitrophenyl acetate | Rate constants for cleavage increase by 2–100 times with 2,6-diacetylpyridine dioxime. | researchgate.net |

| Fe(OTs)₃ | O-acetyl oxime of 3-acetylpyridine + 2-hydroxy-1-naphthoate | No reaction observed in a [3+2] annulation attempt. | acs.org |

Mechanisms of Metal-Assisted Reactions Involving this compound

The mechanism of catalysis by metal complexes of this compound is best understood through the detailed kinetic studies of ester hydrolysis. researchgate.netacs.org In these reactions, the metal ion plays a pivotal role as a Lewis acid, activating the substrate for nucleophilic attack. Two primary mechanistic pathways have been identified for the Cu(II)- and Zn(II)-catalyzed hydrolysis of pyridinecarboxylate esters where this compound acts as the leaving group. researchgate.net

Mechanism 1: Metal Binding to the Oxime Moiety

In this pathway, the metal ion coordinates directly to the nitrogen atoms of both the picolinyl group and the pyridine ring of the this compound leaving group. This coordination facilitates the deprotonation of the oxime's hydroxyl group, creating a potent metal-bound oximato nucleophile. This nucleophile then attacks the ester linkage, leading to its cleavage. researchgate.net

Mechanism 2: Metal Binding to the Ester Carbonyl Oxygen

Alternatively, the metal ion can catalyze the hydrolysis by binding to the ester carbonyl oxygen. This is achieved through chelation involving the picolinyl moiety of the substrate. By withdrawing electron density from the carbonyl carbon, the metal ion makes it more electrophilic and thus more susceptible to attack by a nucleophile, such as a water molecule or hydroxide (B78521) ion from the solution. researchgate.net

Kinetic data from these studies indicate that both mechanisms are comparably efficient in promoting the hydrolysis of the ester. The specific pathway that predominates can depend on the precise structure of the substrate and the coordination preferences of the metal ion. researchgate.net

Biological Activities and Pharmacological Relevance of 3 Acetylpyridine Oxime and Its Derivatives

Antimicrobial Activity of 3-Acetylpyridine (B27631) Oxime and its Terpolymers

Research has demonstrated that 3-acetylpyridine oxime and its related polymeric structures possess notable antimicrobial properties. tandfonline.comvulcanchem.com Terpolymers, which are polymers consisting of three distinct monomer units, incorporating this compound have been synthesized and shown to effectively inhibit the growth of a range of microorganisms, including both bacteria and fungi. tandfonline.comresearchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Terpolymers containing this compound have been shown to be effective against both Gram-positive and Gram-negative bacteria. tandfonline.comvulcanchem.com Studies have reported significant zones of inhibition against bacterial species such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). tandfonline.comvulcanchem.com For instance, a study on terpolymers derived from (E)-4-acetylpyridine oxime, formaldehyde (B43269), and either 4-hydroxyacetophenone or 4-hydroxybenzaldehyde (B117250) demonstrated strong inhibitory effects on the growth of E. coli, B. subtilis, S. aureus, and P. aeruginosa. tandfonline.com The effectiveness of these polymers is often compared to standard antibacterial drugs, with some terpolymers showing comparable or even superior activity. researchgate.netsemanticscholar.org

The introduction of functional groups like oximes into polymer chains can enhance their biocidal activity. tandfonline.com The antibacterial action of these terpolymers is attributed to their polycationic nature, which allows them to interact with and disrupt the negatively charged bacterial cell surfaces. tandfonline.comresearchgate.net

Antibacterial Activity of a this compound Terpolymer

| Microorganism | Type | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | Gram-Negative | Data not specified in provided text |

| Bacillus subtilis | Gram-Positive | Data not specified in provided text |

| Staphylococcus aureus | Gram-Positive | Data not specified in provided text |

| Pseudomonas aeruginosa | Gram-Negative | Data not specified in provided text |

Data derived from studies on terpolymers of (E)-4-acetylpyridine oxime. tandfonline.com

Antifungal Efficacy

In addition to their antibacterial properties, this compound and its terpolymers have demonstrated significant antifungal activity. tandfonline.comvulcanchem.com Studies have shown these compounds to be effective against pathogenic fungi. tandfonline.com For example, terpolymers of (E)-4-acetylpyridine oxime were tested against Alternaria solani and Fusarium oxysporum and showed considerable antifungal effects. tandfonline.com The mechanism of antifungal action is thought to involve the inhibition of ergosterol (B1671047) synthesis, a vital component of fungal cell membranes, leading to membrane disruption. tandfonline.com Some pyridine (B92270) oxime derivatives have also been noted for their potential use as fungicides. researchgate.net

Antifungal Activity of a this compound Terpolymer

| Microorganism | Type | Efficacy |

|---|---|---|

| Alternaria solani | Fungus | Strong inhibition reported tandfonline.com |

| Fusarium oxysporum | Fungus | Strong inhibition reported tandfonline.com |

| Aspergillus niger | Fungus | Potent antifungal properties indicated vulcanchem.com |

Data derived from studies on terpolymers of (E)-4-acetylpyridine oxime and its derivatives. tandfonline.comvulcanchem.com

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of this compound-containing terpolymers is believed to be a multi-step process. tandfonline.com The proposed mechanism for their antibacterial effect involves:

Adsorption of the positively charged polymer onto the negatively charged bacterial cell surface. tandfonline.comresearchgate.net

Diffusion of the polymer through the cell wall. tandfonline.comresearchgate.net

Binding to the cytoplasmic membrane. tandfonline.comresearchgate.net

Disruption of the cytoplasmic membrane's integrity. tandfonline.comresearchgate.net

Leakage of essential intracellular components, such as potassium ions, DNA, and RNA, due to the action of the quaternary iminium groups. tandfonline.comresearchgate.net

Ultimately leading to bacterial cell death. tandfonline.comresearchgate.net

The antifungal activity is proposed to stem from the inhibition of the synthesis of or direct interaction with ergosterol, a crucial component of the fungal cell membrane. tandfonline.com This interaction disrupts the cell membrane and can prevent the formation of microbial biofilms. tandfonline.com

Antioxidant Properties of this compound Derivatives

Derivatives of 3-acetylpyridine have been investigated for their antioxidant capabilities. nih.gov Specifically, 3-hydroxypyridine (B118123) analogues have demonstrated the ability to scavenge reactive oxygen species (ROS) and interact with catalytically active iron ions, which can reduce oxidative stress. nih.gov While some studies on chalcones derived from 4-acetylpyridine (B144475) and their subsequent oximes did not show significant antioxidant activity, other research indicates that oxime derivatives, in general, possess antioxidant properties. researchgate.netsemanticscholar.org These compounds can act as free radical scavengers and may offer neuroprotective effects. smolecule.com The antioxidant activity of these compounds is often evaluated through various in vitro assays, such as measuring their ability to inhibit lipid peroxidation and scavenge free radicals. semanticscholar.org

Potential as Acetylcholinesterase Ligands and Antidotes for Organophosphorus Poisoning

Pyridine oximes are widely recognized for their role as reactivators of acetylcholinesterase (AChE), an enzyme that is inhibited by organophosphorus (OP) compounds. researchgate.netnih.govnih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a range of toxic effects. nih.govnih.gov Oximes, including derivatives of 3-acetylpyridine, can act as nucleophilic agents that remove the phosphoryl group from the inhibited enzyme, thereby restoring its function. nih.govanalis.com.my

Molecular docking studies have suggested that 4-acetylpyridine oxime can effectively bind to acetylcholinesterase. smolecule.com The development of both charged and uncharged oximes is an active area of research, with uncharged variants showing potential for better penetration of the blood-brain barrier. researchgate.netacs.org The efficacy of an oxime as an antidote depends on its affinity and reactivity towards the specific organophosphate-AChE complex. acs.org While pralidoxime (B1201516) (2-PAM) is a well-known FDA-approved oxime, research continues to explore new pyridine oximes with broader spectrum activity and improved efficacy. nih.govbioline.org.br

Broader Pharmacological Spectrum of Pyridine Oximes

The pyridine ring is a common feature in many bioactive compounds, and pyridine derivatives exhibit a wide range of pharmacological activities. researchgate.netresearchgate.netdovepress.com Beyond their antimicrobial and AChE reactivating properties, pyridine oximes and their derivatives have been investigated for various other potential therapeutic applications. These include antiviral, antidiabetic, anticancer, analgesic, and anti-inflammatory activities. researchgate.netresearchgate.net The versatility of the pyridine oxime structure allows for the synthesis of a diverse array of compounds with different biological profiles. researchgate.net

Antiviral Activities (e.g., HIV, Hepatitis C)

Derivatives of 3-Acetylpyridine have demonstrated notable efficacy against various viruses, particularly Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). researchgate.netijnrd.org While research on this compound itself is specific, its structural backbone is a key component in more complex molecules with potent antiviral effects.

Hydrazone derivatives of 3-acetylpyridine are recognized for their ability to inhibit the replication of both positive and negative RNA strains of the Hepatitis C virus. researchgate.netijnrd.orgrsc.org This anti-HCV activity is a shared characteristic with their 4-acetylpyridine counterparts. rsc.org Furthermore, bipyridinyl derivatives complexed with ruthenium have also shown robust antiviral properties against HCV. ijnrd.orgrsc.org

In the context of HIV, oxime derivatives of pyridine and the related naphthyridine scaffold have exhibited high activity against the virus. researchgate.netijnrd.orgrsc.org Thiazolo pyridine-based oximes have also been identified for their potency and selectivity against HIV. rsc.org The antiviral potential of this chemical family extends to other viruses as well; for instance, certain thiazolo pyridine-based oximes are effective against the influenza B-Mass virus. rsc.org

Table 1: Antiviral Activities of 3-Acetylpyridine Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Target Virus | Reported Activity | Source(s) |

|---|---|---|---|

| Hydrazones of 3-Acetylpyridine | Hepatitis C Virus (HCV) | Inhibition of RNA strain replication | researchgate.net, ijnrd.org, rsc.org |

| Pyridine Oximes | Human Immunodeficiency Virus (HIV) | High anti-HIV activity | ijnrd.org, rsc.org, researchgate.net |

| Naphthyridine Oximes | Human Immunodeficiency Virus (HIV) | High anti-HIV activity | ijnrd.org, rsc.org, researchgate.net |

| Thiazolo Pyridine Oximes | Human Immunodeficiency Virus (HIV), Influenza B | Potent and selective activity | rsc.org |

| Ruthenium-Bipyridinyl Complexes | Hepatitis C Virus (HCV) | Antiviral property | ijnrd.org, rsc.org |

Antitumor and Cytotoxic Activities

The pyridine ring system is a core component of numerous compounds investigated for anticancer properties. rsc.org Derivatives of this compound are part of this broad class, exhibiting a range of cytotoxic and antitumor activities. researchgate.netresearchgate.net

Hydrazones derived from 3-acetylpyridine, which also show antiviral effects, are noted for their anti-tumor activity. researchgate.netrsc.org Chalcones, which can be synthesized from 3-acetylpyridine, are another class of derivatives that have been associated with anti-tumor effects. nih.gov Research into more complex heterocyclic systems incorporating the pyridine structure has identified several mechanisms of action. For example, certain thieno[2,3-c]pyridine (B153571) derivatives exhibit anti-proliferative activity by inhibiting tubulin polymerization, a critical process for cell division. rsc.org

In contrast to its derivatives, direct administration of 3-acetylpyridine has been shown to have a different effect on cellular cytotoxicity. In one study involving mice, the administration of 3-acetylpyridine, a known neurotoxin, resulted in a decrease in the cytotoxic activity of Natural Killer (NK) cells. nih.gov This highlights the significant impact that chemical modification has on the biological activity of the parent compound.

Table 2: Cytotoxic and Antitumor Profile This table is interactive. You can sort and filter the data.

| Compound / Derivative Class | Target / Model | Observed Effect | Source(s) |

|---|---|---|---|

| 3-Acetylpyridine | Mice (in vivo) | Decrease in NK-cell cytotoxic activity | nih.gov |

| Hydrazones of 3-Acetylpyridine | Not Specified | Anti-tumor activity | researchgate.net, rsc.org, |

| Thieno[2,3-c]pyridine derivatives | Cancer Cell Lines | Anti-proliferative activity via tubulin polymerization inhibition | rsc.org |

| Chalcone (B49325) derivatives | Not Specified | Anti-tumor effects | nih.gov |

| Thiadiazolyl-pyridines | Human Lung & Liver Carcinoma Cell Lines | Inhibitory activity against tumor cells | bohrium.com |

Anti-inflammatory and Analgesic Properties

Pyridine oxime derivatives are recognized for their potential anti-inflammatory and analgesic properties. researchgate.net Specific derivatives synthesized from 3-acetylpyridine have shown significant activity in preclinical models. nih.govresearchgate.net

A study focusing on chalcones derived from 3-acetylpyridine and their subsequent conversion to pyrimidine-2-thiol (B7767146) derivatives reported potent anti-inflammatory effects. nih.gov These compounds demonstrated inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key mediators of inflammatory pathways. nih.gov For example, the pyrimidine-2-thiol derivative showed potent inhibition of COX-2, while the parent chalcone was the most effective inhibitor of 5-lipoxygenase in the study. nih.gov

In addition to anti-inflammatory action, derivatives of 3-acetylpyridine have been explored for their pain-relieving capabilities. A series of pyrazoline and thiopyrimidine derivatives synthesized from 3-acetylpyridine were found to possess good analgesic activity, with effects comparable to the reference drug Voltarene® in the models used. researchgate.net

Table 3: In Vitro Anti-inflammatory Activity of 3-Acetylpyridine Derivatives This table is interactive. You can sort and filter the data.

| Derivative | Target Enzyme | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one (Chalcone) | 5-Lipoxygenase | 4.71 | nih.gov |

| 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione | COX-1 | 0.52 | nih.gov |

| 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione | COX-2 | 0.44 | nih.gov |

| Meclofenamate Sodium (Standard) | 5-Lipoxygenase | 6.15 | nih.gov |

Antidiabetic and Cardiovascular Activities

The investigation into the metabolic effects of 3-acetylpyridine and its derivatives has yielded contrasting results, suggesting that chemical structure is a critical determinant of biological function in this area. While the general class of pyridine oxime derivatives has been associated with potential antidiabetic and cardiovascular activities, the parent compound and its derivatives can act in opposing ways. researchgate.netresearchgate.net

A study on the direct effects of 3-acetylpyridine found that its administration can induce hyperglycemia. nih.gov This suggests that the unmodified compound may interfere with normal glucose metabolism.

Conversely, more complex derivatives have shown promise as potential antidiabetic agents. For instance, isoxazolo-based pyridine heterocycles have been reported to inhibit α-amylase activity, and other derivatives have demonstrated inhibitory effects on α-glucosidase. rsc.org Both of these enzymes are targets for controlling post-meal blood glucose levels. This indicates that while the basic 3-acetylpyridine structure may be hyperglycemic, appropriate derivatization can convert it into a scaffold with potential benefits for diabetes management. The link between diabetes and cardiovascular disease is well-established, with insulin (B600854) resistance and metabolic imbalances being common underlying factors. nih.govmdpi.commdpi.com Therapeutic agents that can modulate insulin action and lipid metabolism are therefore of great interest for reducing cardiovascular risk. nih.gov

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For this compound and its related structures, SAR investigations have provided valuable insights into how specific molecular features influence biological activity.

The introduction of an oxime group can significantly alter the interaction of a molecule with its biological target compared to the corresponding carbonyl compound, potentially leading to enhanced activity. nih.gov SAR studies on various pyridine-containing derivatives have highlighted key structural requirements for different pharmacological effects:

Antiviral Activity: In a series of compounds designed as SARS-CoV-2 replication inhibitors, a systematic SAR study revealed that having a 3-pyridyl or 4-pyridyl group on an oxadiazole ring was optimal for activity. mdpi.com The study also showed that the oxadiazole ring itself could be replaced by other five-membered heteroaromatic cycles, demonstrating some flexibility in the core structure. mdpi.com For certain thiazolidinone derivatives, substituents at the C-2 and N-3 positions of the thiazolidinone ring were found to be critical for their anti-HIV activity. mdpi.com

Antioxidant Activity: For a series of thiopyridine derivatives, quantitative structure-activity relationship (QSAR) studies found that properties like the dipole moment and electrophilic indicators were paramount descriptors for superoxide (B77818) dismutase (SOD) activity. ijnrd.org

Antileishmanial Activity: In a series of oxadiazole derivatives, it was concluded that the creation of a stereoisomer center on the oxadiazole ring could significantly influence antileishmanial activity. nih.gov

These studies underscore that modifications to the substituents, the heterocyclic rings attached to the pyridine core, and the stereochemistry of the molecule are all critical factors in determining the specific biological and pharmacological profile of this compound derivatives.

Computational and Theoretical Investigations of 3 Acetylpyridine Oxime

Density Functional Theory (DFT) Studies on 3-Acetylpyridine (B27631) Oxime

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. Through DFT, the electronic structure and geometry of 3-Acetylpyridine oxime can be meticulously analyzed to understand its intrinsic stability and reactivity.

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. DFT methods, such as the widely used B3LYP functional with a basis set like 6-311G(d,p), are employed to calculate the lowest energy conformation of this compound. science.gov While specific, published optimized coordinates for this compound were not found in the search results, studies on analogous pyridine (B92270) oximes provide a reliable model for its structure. growingscience.comjcu.cz These studies indicate that the molecule likely adopts a planar conformation where the pyridine ring and the oxime group lie in the same plane to maximize electronic conjugation. The oxime group itself is expected to exist predominantly in the more stable (E)-conformation to minimize steric hindrance between the pyridine ring and the hydroxyl group. nih.gov

Conformational analysis focuses on the energy changes associated with rotations around single bonds. For this compound, this involves the rotation about the C-C bond linking the pyridine ring to the acetyl oxime moiety. By mapping the potential energy surface of this rotation, the most energetically favorable orientation can be identified.

Table 1: Representative Optimized Geometrical Parameters for a Pyridine Oxime Analog

(Note: This table is illustrative and based on typical values from DFT studies of structurally similar pyridine oximes, as a dedicated study for this compound was not available in the search results.)| Parameter | Bond | Predicted Value (Å) |

| Bond Length | C-C (pyridine ring) | ~1.39 |

| C-N (pyridine ring) | ~1.34 | |

| C-C (ring to acetyl) | ~1.50 | |

| C=N (oxime) | ~1.29 | |

| N-O (oxime) | ~1.40 |

The electronic properties of a molecule are key to its chemical behavior. DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability of a molecule to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. chalcogen.ro

From these FMO energies, several global reactivity descriptors can be derived. irjweb.comresearchgate.net These include electronegativity (χ), which measures the tendency to attract electrons; chemical hardness (η), which quantifies resistance to change in electron distribution; and the electrophilicity index (ω), which describes the propensity of a species to accept electrons. ajchem-a.com A study on (E)-N-hydroxy-1-(pyridin-3-yl)methanimine, a close structural analog of this compound, provides relevant quantum chemical data that helps in understanding the reactivity of the 3-substituted pyridine oxime structure. growingscience.com

Table 2: Calculated Quantum Chemical Reactivity Descriptors for a 3-Substituted Pyridine Oxime Analog

(Note: Data is sourced from a study on (E)-N-hydroxy-1-(pyridin-3-yl)methanimine, a compound structurally analogous to this compound. growingscience.com)| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.938 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.339 |

| Energy Gap | ΔE | 7.599 |

| Electronegativity | χ | 5.138 |

| Global Hardness | η | 3.799 |

| Global Softness | S | 0.131 |

| Electrophilicity Index | ω | 3.473 |

Molecular Dynamics Simulations and Docking Studies

Molecular docking and dynamics simulations are powerful computational methods used to study how a ligand, such as this compound, interacts with a biological target like an enzyme. These techniques are particularly valuable in drug discovery and for elucidating biological mechanisms.

One of the most significant potential applications of this compound is as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. nih.gov Organophosphates form a stable covalent bond with a serine residue in the enzyme's active site, rendering it inactive. mdpi.com Oximes function by launching a nucleophilic attack on the phosphorus atom, breaking the bond with serine and restoring enzyme function. jcu.cz

Molecular docking is used to predict the binding mode and affinity of the oxime within the AChE active site. mdpi.com The AChE active site is a narrow gorge with a catalytic active site (CAS) deep inside and a peripheral anionic site (PAS) at its entrance. nih.govmdpi.com A successful reactivator must orient itself so that its oxime group is positioned correctly for the nucleophilic attack. mdpi.com Docking studies of various oximes reveal that interactions with key amino acids in the CAS (e.g., Ser203, His447) and PAS (e.g., Trp286, Tyr124) are vital for stable binding. mdpi.comresearchgate.net While studies often focus on 2- or 4-substituted pyridinium (B92312) oximes, the principles apply to the 3-isomer as well, highlighting the importance of achieving a favorable orientation within the gorge. smolecule.com

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. ajchem-a.com MD simulations can validate the stability of the docked pose and reveal crucial conformational changes in both the ligand and the protein that are necessary for the chemical reaction to occur. mdpi.com

By simulating the system's movements, MD can help trace the entire reactivation pathway: from the initial binding of this compound in the active site gorge to the achievement of a "near attack conformation," the dephosphorylation event, and the eventual release of the phosphonylated oxime, leaving the enzyme active again. mdpi.com These simulations are essential for understanding the subtle differences in efficacy between isomers and for the rational design of new oximes with enhanced reactivation capabilities.

Quantum Chemical Investigations of Corrosion Inhibition Mechanisms

The principles of DFT can also be applied to materials science, specifically to understand how organic molecules can act as corrosion inhibitors. The presence of heteroatoms (N, O) with lone electron pairs and the π-electrons of the pyridine ring make this compound a candidate for protecting metal surfaces. growingscience.com

The inhibition mechanism involves the adsorption of the molecule onto the metal surface, which creates a protective film. growingscience.com Quantum chemical calculations can quantify the strength of this adsorption. Parameters such as a high EHOMO value indicate a strong tendency for the molecule to donate electrons to the vacant d-orbitals of the metal. Conversely, a low ELUMO value suggests the molecule can accept electrons from the metal, forming feedback bonds. A small HOMO-LUMO energy gap (ΔE) is generally correlated with higher inhibition efficiency due to increased reactivity and propensity for adsorption. mdpi.com

A study on the corrosion inhibition of copper by (E)-N-hydroxy-1-(pyridin-3-yl)methanimine (Hp3ylm), a close analog of this compound, demonstrated that the 3-substituted pyridine oxime was a more effective inhibitor than its 2-substituted counterpart. growingscience.com This enhanced performance was attributed to its electronic structure, which promotes stronger adsorption onto the copper surface. Such theoretical studies provide a molecular-level rationale for the observed inhibition efficiencies and are invaluable for designing novel and more effective corrosion inhibitors. scirp.org

Spectroscopic Analysis of 3 Acetylpyridine Oxime and Its Derivatives

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of molecules, providing a distinct fingerprint based on the functional groups present.

The IR spectrum of 3-acetylpyridine (B27631) oxime is characterized by absorption bands corresponding to the vibrations of its two main components: the oxime group (-C=N-OH) and the pyridine (B92270) ring.

The oxime moiety presents several key vibrational bands. A broad absorption band is typically observed in the region of 3400-3100 cm⁻¹ due to the stretching vibration of the hydroxyl group, ν(O-H). sapub.org The carbon-nitrogen double bond, ν(C=N), of the oxime group gives rise to a strong absorption band, often found around 1600-1660 cm⁻¹. rsc.orgmdpi.com Another significant vibration is the nitrogen-oxygen stretch, ν(N-O), which appears in the 900-1050 cm⁻¹ range. arabjchem.orgtandfonline.comresearchgate.net

The pyridine moiety also exhibits a set of characteristic absorption bands. These include aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹. The pyridine ring stretching vibrations (involving C=C and C=N bonds) are observed as a series of bands in the 1400-1610 cm⁻¹ region. nih.govresearchgate.net For instance, in a terpolymer containing 4-acetylpyridine (B144475) oxime, aromatic C=C stretching was identified at 1516 and 1417 cm⁻¹. tandfonline.com

Table 1: Characteristic IR Vibrational Frequencies for 3-Acetylpyridine Oxime

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Oxime | ν(O-H) stretch | 3100 - 3400 (broad) | sapub.org |

| Oxime | ν(C=N) stretch | 1600 - 1660 | rsc.orgmdpi.com |

| Pyridine | Aromatic C=C/C=N stretch | 1400 - 1610 | nih.govresearchgate.net |

This table presents generalized data compiled from various sources.

When this compound acts as a ligand to form metal complexes, its IR spectrum undergoes noticeable changes. A key indicator of coordination is the shift or disappearance of the ν(O-H) band. The absence of the broad hydroxyl absorption peak suggests the deprotonation of the oxime's OH group and the formation of a metal-oxygen bond. tandfonline.com Concurrently, the ν(C=N) and ν(N-O) absorption bands often shift to lower wavenumbers upon complexation, indicating the involvement of the oxime nitrogen or oxygen in coordination. researchgate.nettandfonline.com For example, in some organogermanyl(IV) complexes of pyridine oximes, the ν(C=N) and ν(N-O) bands shifted to lower frequencies, and new bands appeared in the 820-860 cm⁻¹ and 620-680 cm⁻¹ regions, assigned to ν(Ge-O) and ν(Ge-C) respectively. tandfonline.com

Derivatization also leads to predictable spectral changes. In the formation of oxime esters, such as those reacted with acetic anhydride, a new, strong absorption band appears, characteristic of the carbonyl group stretch, ν(C=O), around 1750 cm⁻¹. rsc.org For polymeric derivatives, such as terpolymers formed with formaldehyde (B43269), the spectra confirm the polymer structure through the appearance of peaks corresponding to methylene (B1212753) (-CH₂) bridges, typically in the 1372 to 1439 cm⁻¹ range. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique for obtaining detailed structural information at the atomic level, including connectivity and stereochemistry.

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton. For the (E)-isomer of this compound, the methyl protons (CH₃) appear as a singlet around δ 2.32 ppm. nih.gov The protons on the pyridine ring resonate in the aromatic region, typically between δ 7.30 and δ 9.00 ppm, with characteristic splitting patterns (e.g., dd, ddd) due to coupling between adjacent protons. nih.gov The hydroxyl proton of the oxime group (NOH) is notable for its broadness and downfield chemical shift, appearing at δ 10.50 ppm or even higher. nih.gov

In the ¹³C NMR spectrum, the carbon atoms of this compound also show characteristic resonances. The methyl carbon (CH₃) signal is found upfield, around δ 11.9 ppm for the (E)-isomer. nih.gov The iminyl carbon (C=N) of the oxime appears significantly downfield at approximately δ 153.0 ppm. nih.gov The carbons of the pyridine ring resonate in the range of δ 123 to 150 ppm. nih.gov

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (E)-3-Acetylpyridine Oxime in CDCl₃

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| CH₃ | 2.32 (s, 3H) | 11.9 |

| Pyridine-H5 | 7.32 (dd, 1H) | 123.6 |

| Pyridine-H4 | 7.98 (ddd, 1H) | 133.1 |

| Pyridine-C3 | - | 133.8 |

| Pyridine-H6 | 8.61 (dd, 1H) | 147.4 |

| Pyridine-H2 | 8.97 (d, 1H) | 149.6 |

| C=NOH | - | 153.0 |

| NOH | 10.50 (br s, 1H) | - |

Data obtained from a study on (E)-1-pyridin-3-yl-ethanone oxime. nih.gov

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. NMR spectroscopy is the primary method for identifying and quantifying these isomers. creative-biostructure.com The chemical environment of the nuclei near the oxime group differs between the two isomers, leading to distinct chemical shifts.

In ¹H NMR, the proton of the oxime hydroxyl group is particularly sensitive to the isomeric form. For the related 4-acetylpyridine oxime, the OH proton resonances in DMSO-d₆ were observed at δ 11.65 for the E-isomer and δ 10.97 for the Z-isomer. orgsyn.orgorgsyn.org The chemical shifts of the protons on the substituent groups (methyl and pyridine) also differ. For a mixture of (E/Z)-tosylates of this compound, the methyl protons of the acetyl group resonated at δ 2.51 ppm for the E-isomer and δ 2.42 ppm for the Z-isomer. arkat-usa.org

¹³C NMR spectroscopy also aids in distinguishing E/Z isomers. The resonance position of the iminyl carbon (C=N) and the α-carbons (the methyl and pyridine C3 carbons) are different in each isomer. maynoothuniversity.ie This difference in chemical shifts allows for the confirmation and determination of the E/Z ratio in a sample. nih.govcreative-biostructure.com For example, the synthesis of this compound can result in different E/Z ratios depending on the reaction conditions, which can be monitored by ¹H NMR. nih.gov

NMR spectroscopy is crucial for verifying the structures of new compounds derived from this compound. When the oxime is converted into a derivative, the NMR spectrum should show the disappearance of certain signals and the appearance of new ones corresponding to the added functional groups.

For instance, in the synthesis of organogermanyl(IV) oximates, the disappearance of the hydroxyl proton signal (around δ 11 ppm) in the ¹H NMR spectrum confirms the deprotonation of the NOH group and its replacement with a Ge-O bond. tandfonline.com Simultaneously, new signals corresponding to the alkyl or phenyl groups on the germanium atom appear, providing full structural confirmation. tandfonline.com

In the characterization of polymers, NMR is used to confirm the incorporation of the monomer unit into the polymer chain. temp.domains For terpolymers synthesized from (E)-4-acetylpyridine oxime, formaldehyde, and other phenols, the ¹H NMR spectrum of the final polymer shows the disappearance of the sharp singlet for the oxime proton (around δ 11.7 ppm). tandfonline.com This indicates that the hydroxyl group has participated in the condensation reaction, confirming the successful formation of the polymer. tandfonline.comresearchgate.net The spectra of the resulting polymers typically show broad signals characteristic of a macromolecular structure. tandfonline.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ionized form. premierbiosoft.com In this method, a molecule is converted into gas-phase ions, which are then separated based on their mass-to-charge (m/z) ratio, generating a mass spectrum—a plot of ion abundance versus m/z. premierbiosoft.com

For this compound, with a molecular formula of C₇H₈N₂O, the expected molecular weight is approximately 136.15 g/mol . vulcanchem.com In a typical mass spectrum, this would correspond to the molecular ion peak (M⁺·) at m/z 136. nih.gov The molecular ion is formed by the removal of a single electron and is often the peak with the highest mass-to-charge ratio in the spectrum of a pure compound. whitman.edu

The fragmentation of the this compound molecular ion provides valuable structural information. The fragmentation process involves the breaking of chemical bonds within the ion, leading to the formation of smaller, stable fragment ions. The stability of the resulting carbocations and radical species often dictates the fragmentation pathways. libretexts.org For oximes, characteristic fragmentation patterns can be observed. One common pathway is the McLafferty rearrangement, which can occur in molecules containing a carbonyl or an oxime group. nih.gov

The fragmentation of this compound is influenced by the pyridine ring, the oxime group, and the methyl group. The stability of the pyridine ring means that fragmentation often involves the loss of side-chain components. Common fragmentation patterns for related structures like ketones and oximes include alpha-cleavage, where the bond adjacent to the C=N group is broken. libretexts.orgnih.gov

A plausible fragmentation pathway for this compound could involve the cleavage of the N-O bond or the C-C bond between the carbonyl carbon and the pyridine ring. The relative abundance of different fragment ions helps in confirming the structure. Collision cross-section (CCS) data, which relates to the ion's shape and size in the gas phase, can further aid in identification. For the protonated molecule ([M+H]⁺) of this compound, the predicted CCS is 126.5 Ų, while for the sodium adduct ([M+Na]⁺), it is 138.6 Ų. vulcanchem.com

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈N₂O | PubChem vulcanchem.com |

| Molecular Weight | 136.15 g/mol | PubChem vulcanchem.com |

| Predicted Molecular Ion (M⁺·) | m/z 136 | --- |

| Predicted [M+H]⁺ CCS | 126.5 Ų | PubChem vulcanchem.com |

This table is generated based on data from cited sources.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an analytical technique used to characterize the composition of complex materials, particularly polymers, that are not sufficiently volatile for direct GC-MS analysis. d-nb.info The sample is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, volatile fragments (pyrolyzates). d-nb.inforesearchgate.net These fragments are then separated by gas chromatography and identified by mass spectrometry. d-nb.info This method is highly effective for studying the thermal degradation of polymers and for identifying additives like flame retardants and crosslinking agents within a polymer matrix. researchgate.netresearchgate.net

This compound has been identified as a potential crosslinking agent in epoxy resins and its pyridine moiety can contribute to flame retardancy. vulcanchem.com When a polymer containing this compound is analyzed by Py-GC-MS, the resulting chromatogram will show peaks corresponding to the degradation products of both the polymer backbone and the additive. researchgate.netkobv.de

The pyrolysis of a polymer containing this compound would likely yield fragments characteristic of the oxime itself, such as pyridine, acetonitrile, and various substituted pyridines, alongside the specific degradation products of the base polymer (e.g., styrene (B11656) from polystyrene, or alkenes and dienes from polyethylene). mdpi.commdpi.com The identification of these specific pyrolysates helps in understanding the degradation mechanism of the polymer and the role of the this compound additive in its thermal stability and flame retardancy. kobv.de For instance, the release of nitrogen-containing compounds can inhibit combustion in the gas phase. kobv.de

Studies on similar structures, such as terpolymers containing p-acetylpyridine oxime, have utilized Py-GC-MS to elucidate the polymer's structure and analyze its thermal degradation. researchgate.net The fragments identified via MS provide a fingerprint of the original polymer structure and how it breaks down under thermal stress. researchgate.net

Table 2: General Py-GC-MS Operating Parameters for Polymer Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Pyrolysis Temperature | 500–900 °C | To induce thermal fragmentation of the polymer. d-nb.infomdpi.com |

| Carrier Gas | Helium | Inert gas to carry pyrolyzates through the GC column. kobv.demdpi.com |

| GC Column | Capillary Column (e.g., DB-5MS) | To separate the complex mixture of pyrolyzates. mdpi.com |

| GC Temperature Program | Ramped (e.g., 40 °C to 300 °C) | To elute compounds with a wide range of boiling points. kobv.denih.gov |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | To create reproducible fragmentation patterns for identification. d-nb.info |

This table represents typical parameters and is not from a specific analysis of this compound polymers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. uu.nl The absorption of radiation promotes electrons from a ground state to a higher energy excited state. bioglobax.com This technique is particularly useful for quantitative analysis and for studying compounds containing chromophores—functional groups that absorb light in the UV-Vis range. bioglobax.com